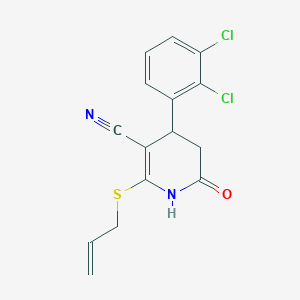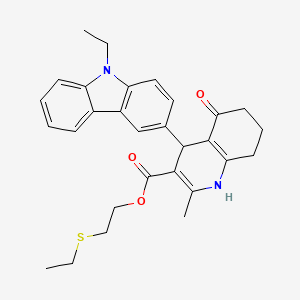![molecular formula C15H20ClN3S B11661840 2-(4-Chlorophenyl)-8-ethyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11661840.png)
2-(4-Chlorophenyl)-8-ethyl-1,2,4-triazaspiro[4.5]decane-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-8-ethyl-1,2,4-triazaspiro[4.5]decane-3-thione is a heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the 1,2,4-triazole ring and the spiro linkage imparts significant biological and chemical properties to this compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-8-ethyl-1,2,4-triazaspiro[4.5]decane-3-thione typically involves the reaction of thiosemicarbazide with a suitable ketone or aldehyde under acidic or basic conditions. One common method involves the use of meglumine as a green catalyst in water, which provides an eco-friendly and efficient route to the desired product . The reaction is usually carried out at room temperature, and the product is obtained in high yield with simple purification procedures.
Industrial Production Methods
Industrial production of this compound may involve solvent-free one-pot synthesis methods, which are advantageous due to their reduced environmental impact and cost-effectiveness. Microwave irradiation is often employed to accelerate the reaction and improve yields . This method allows for the synthesis of the compound without the need for solvents, making it a greener alternative to traditional methods.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-8-ethyl-1,2,4-triazaspiro[4.5]decane-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-8-ethyl-1,2,4-triazaspiro[4.5]decane-3-thione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity and biological properties.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-8-ethyl-1,2,4-triazaspiro[4.5]decane-3-thione involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer effects. For example, it may inhibit the activity of mitochondrial dehydrogenases, which are crucial for cellular respiration and energy production .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolidine-3-thione: Shares the triazolidine ring but lacks the spiro linkage and chlorophenyl group.
Spiropiperidinyl-1,2,4-triazolidine-3-thione: Similar spiro structure but different substituents on the triazolidine ring.
4-(4-Bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains similar triazole and chlorophenyl groups but different overall structure.
Uniqueness
2-(4-Chlorophenyl)-8-ethyl-1,2,4-triazaspiro[4.5]decane-3-thione is unique due to its specific combination of the spiro linkage, triazolidine ring, and chlorophenyl group. This unique structure imparts distinct biological activities and reactivity, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C15H20ClN3S |
|---|---|
Poids moléculaire |
309.9 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-8-ethyl-1,2,4-triazaspiro[4.5]decane-3-thione |
InChI |
InChI=1S/C15H20ClN3S/c1-2-11-7-9-15(10-8-11)17-14(20)19(18-15)13-5-3-12(16)4-6-13/h3-6,11,18H,2,7-10H2,1H3,(H,17,20) |
Clé InChI |
VDMQEYPKTMKDTH-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC2(CC1)NC(=S)N(N2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2Z)-2-{[1-(2-cyanobenzyl)-1H-indol-3-yl]methylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11661758.png)
![9-methyl-2-(methylamino)-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11661770.png)
![N-{4-[(furan-2-ylcarbonyl)amino]-3-methoxyphenyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11661773.png)
![N'-[(E)-(4-methylphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661775.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661779.png)


![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11661793.png)
![2-(3-bromophenyl)-N-[4-(diethylamino)phenyl]quinoline-4-carboxamide](/img/structure/B11661805.png)
![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(9-ethyl-9H-carbazol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661824.png)

![2-[N-(4-Methylphenyl)4-fluorobenzenesulfonamido]-N-[(pyridin-4-YL)methyl]acetamide](/img/structure/B11661830.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661845.png)
